REACTION_CXSMILES
|
[CH:1]([C:3]1[N:8]2[C:9](SCC)=[N:10][CH:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1)=[O:2]>C(O)(C)C.[Ni]>[CH:1]([C:3]1[N:8]2[CH:9]=[N:10][CH:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1)=[O:2]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=CC=2N1C(=NC2)SCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration through celite
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oily residue
|
Type
|
CUSTOM
|
Details
|
This is purified by column chromatography on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of diethyl ether and ethyl acetate (2:1) as eluent
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=CC=2N1C=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |